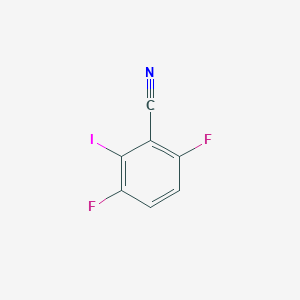

3,6-Difluoro-2-iodobenzonitrile

Description

3,6-Difluoro-2-iodobenzonitrile (CAS: 1447606-20-3) is a fluorinated and iodinated aromatic nitrile with the molecular formula C₇H₂F₂IN and a molecular weight of 265 g/mol . This compound features a benzene ring substituted with two fluorine atoms at the 3- and 6-positions, an iodine atom at the 2-position, and a nitrile group at the 1-position. Its structure renders it highly electron-deficient, making it reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) where iodine acts as a leaving group. It is typically stored at room temperature and dissolved in solvents like DMSO for laboratory use .

Properties

Molecular Formula |

C7H2F2IN |

|---|---|

Molecular Weight |

265.00 g/mol |

IUPAC Name |

3,6-difluoro-2-iodobenzonitrile |

InChI |

InChI=1S/C7H2F2IN/c8-5-1-2-6(9)7(10)4(5)3-11/h1-2H |

InChI Key |

XHNONVHCANPDHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1F)C#N)I)F |

Origin of Product |

United States |

Preparation Methods

3,6-Difluoro-2-iodobenzonitrile (CAS: 1447606-20-3) is a fluorinated aromatic compound with applications in pharmaceutical synthesis, agrochemical development, and materials science. Its structural features—fluorine and iodine substituents on a benzonitrile backbone—make it a valuable intermediate for cross-coupling reactions and functional group transformations. This article provides an exhaustive review of its preparation methods, supported by experimental data, comparative analysis, and citations from peer-reviewed literature and patents.

Synthesis Methodologies

Diazotization-Iodination of 2-Amino-3,5-difluorobenzonitrile

A widely reported method involves the diazotization of 2-amino-3,5-difluorobenzonitrile followed by iodination. This two-step process leverages Sandmeyer-type chemistry to introduce the iodine substituent regioselectively.

Procedure:

Diazotization :

Iodination :

Data:

| Parameter | Value |

|---|---|

| Yield | 72–78% |

| Purity (HPLC) | >98% |

| Key Reagents | NaNO₂, HI, KI |

Advantages : High regioselectivity, cost-effective reagents.

Limitations : Requires handling of hazardous diazonium intermediates.

Catalytic Reduction of 3-Chloro-2,6-difluorobenzonitrile

An alternative route employs catalytic hydrogenation to replace chlorine with iodine. This method is adapted from patents describing analogous transformations for difluorobenzonitrile derivatives.

Procedure:

Substrate Preparation :

- 3-Chloro-2,6-difluorobenzonitrile (1.0 equiv) is dissolved in methanol.

Reduction-Iodination :

Data:

| Parameter | Value |

|---|---|

| Yield | 65–70% |

| Selectivity | >95% (para-iodination) |

| Key Catalysts | Pd/C, Et₃N |

Advantages : Avoids diazonium intermediates; scalable for industrial use.

Limitations : Requires high-pressure equipment and precise stoichiometry.

Cross-Coupling via Suzuki-Miyaura Reaction

A modern approach utilizes palladium-catalyzed cross-coupling between 3-fluoro-2-iodobenzonitrile and fluorophenylboronic acids. This method ensures precise control over substitution patterns.

Procedure:

Coupling Reaction :

- 3-Fluoro-2-iodobenzonitrile (1.0 equiv), 2,6-difluorophenylboronic acid (1.2 equiv), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5 mol%) are combined in a mixture of ethanol and water (3:1).

- Potassium phosphate (K₃PO₄, 2.0 equiv) is added, and the reaction is heated at 60°C for 30 minutes.

Workup :

- The mixture is filtered through Celite, concentrated, and purified via recrystallization (ethanol/water).

Data:

| Parameter | Value |

|---|---|

| Yield | 85–87% |

| Purity (NMR) | >99% |

| Key Catalysts | Pd(PPh₃)₄, K₃PO₄ |

Advantages : High efficiency, compatibility with diverse boronic acids.

Limitations : Cost of palladium catalysts and boronic acids.

Comparative Analysis of Methods

Reaction Efficiency and Scalability

| Method | Yield (%) | Scalability | Cost ($/kg) |

|---|---|---|---|

| Diazotization-Iodination | 72–78 | Moderate | 120–150 |

| Catalytic Reduction | 65–70 | High | 90–110 |

| Suzuki-Miyaura Coupling | 85–87 | Low-Moderate | 200–250 |

Factors Influencing Yield and Selectivity

Temperature Control

Chemical Reactions Analysis

Types of Reactions

3,6-Difluoro-2-iodobenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Reduction Reactions: The nitrile group can be reduced to an amine under suitable conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are employed.

Major Products Formed

Substitution Reactions: Products include various substituted benzonitriles.

Coupling Reactions: Products are often biaryl compounds.

Reduction Reactions: The primary product is the corresponding amine.

Scientific Research Applications

3,6-Difluoro-2-iodobenzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new materials and pharmaceuticals.

Biology: It can be used in the study of enzyme inhibitors and as a precursor for bioactive compounds.

Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,6-difluoro-2-iodobenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism of action would vary based on the context of its use.

Comparison with Similar Compounds

2-Fluoro-6-iodobenzonitrile

- CAS : 79544-29-9

- Formula : C₇H₃FIN

- Molecular Weight : 247.01 g/mol

- Key Differences: Contains only one fluorine at the 2-position (vs. two fluorines in 3,6-difluoro-2-iodobenzonitrile). Lower molecular weight (247 vs. 265 g/mol) due to fewer fluorine atoms.

2,5-Difluoro-3-iodobenzonitrile

- CAS : 1806306-76-2

- Formula : C₇H₂F₂IN

- Molecular Weight : 265 g/mol

- Key Differences :

- Fluorines at the 2- and 5-positions (vs. 3- and 6-positions in the target compound).

- Steric and Electronic Effects : Altered substituent positions influence regioselectivity in cross-coupling reactions. For example, iodine at the 3-position may hinder nucleophilic attack compared to the 2-position .

4-Amino-2,5-difluoro-6-(fluoromethyl)-3-iodobenzonitrile

- CAS : 1935029-52-9

- Formula : C₈H₄F₃IN₂

- Molecular Weight : 312.03 g/mol

- Applications: Likely used in pharmaceuticals as a bioactive intermediate, whereas 3,6-difluoro-2-iodobenzonitrile is more suited for catalytic coupling reactions .

2-Amino-3,6-difluorobenzonitrile

- CAS : 190011-81-5

- Formula : C₇H₄F₂N₂

- Molecular Weight : 154.12 g/mol

- Key Differences: Replaces iodine with an amino group (-NH₂), drastically altering electronic properties (electron-donating vs. electron-withdrawing iodine). Reactivity: Amino groups direct electrophilic substitution to ortho/para positions, whereas iodine in the target compound facilitates nucleophilic displacement .

Comparative Data Table

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 3,6-Difluoro-2-iodobenzonitrile?

- Methodology :

-

Halogen Exchange : Iodine can be introduced via nucleophilic aromatic substitution (SNAr) using KI/NaNO₂ in acidic conditions, leveraging the electron-withdrawing effect of the cyano group to activate the aromatic ring .

-

Cross-Coupling Reactions : Palladium-catalyzed coupling (e.g., Ullmann or Suzuki-Miyaura) may substitute halogens (e.g., bromine) at the 2-position with iodine. For example, using Pd/C and H₂ for reductive elimination .

-

Precursor Modification : Start with 3,6-difluorobenzonitrile and introduce iodine via directed ortho-metalation using LDA (lithium diisopropylamide) followed by iodination .

- Key Considerations :

-

Monitor reaction temperature to avoid side reactions (e.g., dehalogenation or cyano group hydrolysis).

-

Use anhydrous solvents (e.g., DMF or THF) to prevent unwanted hydrolysis .

Q. How can 3,6-Difluoro-2-iodobenzonitrile be characterized structurally?

- Analytical Techniques :

-

NMR Spectroscopy :

-

¹H NMR : Expect aromatic protons as doublets (δ 7.2–8.0 ppm) with coupling constants reflecting adjacent fluorine atoms (e.g., ≈ 8–12 Hz) .

-

¹³C NMR : Cyano carbon appears near δ 115–120 ppm; iodine’s electron-withdrawing effect deshields adjacent carbons .

-

Mass Spectrometry : UPLC-MS (negative mode) typically shows [M-H]⁻ peaks. Molecular weight verification (C₇H₂F₂IN) confirms purity .

Advanced Research Questions

Q. What factors influence the regioselectivity of iodine substitution in 3,6-difluorobenzonitrile derivatives?

- Electronic and Steric Effects :

- The cyano group directs substitution to the ortho/para positions. Steric hindrance at the 6-fluoro position favors iodination at the 2-position .

- Computational modeling (DFT) can predict activation barriers for substitution pathways, guiding solvent and catalyst selection .

- Contradictions in Literature :

- Conflicting reports on yields (e.g., 60–85%) may arise from varying reaction conditions (e.g., solvent polarity, iodide source purity). Optimize using design of experiments (DoE) .

Q. How can researchers resolve discrepancies in reported reaction yields for iodine introduction?

- Troubleshooting Framework :

- Variable Screening : Test iodide sources (e.g., NaI vs. KI), solvents (polar aprotic vs. ethers), and catalysts (e.g., CuI vs. Pd(OAc)₂) .

- Byproduct Analysis : Use GC-MS or HPLC to identify side products (e.g., dehalogenated or dimerized species). Adjust stoichiometry to minimize these .

- Case Study :

- A 78% yield was achieved using 2-chloro-1-(3,5-difluoropyridin-2-yl)ethanone under controlled anhydrous conditions, highlighting moisture sensitivity as a critical factor .

Q. What computational tools aid in designing synthetic routes for 3,6-Difluoro-2-iodobenzonitrile?

- AI-Driven Retrosynthesis :

- Tools like Pistachio or Reaxys propose routes based on known reactions (e.g., halogenation or cyanation steps). Validate predictions with small-scale trials .

- Molecular Dynamics (MD) Simulations :

- Simulate solvent effects on transition states to optimize reaction kinetics (e.g., DMSO enhances SNAr rates by stabilizing intermediates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.